molecular formula C7H17O7P B1230660 3-Phosphoglyceraldehyde diethyl acetal

3-Phosphoglyceraldehyde diethyl acetal

Cat. No. B1230660
M. Wt: 244.18 g/mol
InChI Key: WUTWKLGSMFCXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceraldehyde 3-phosphate diethyl acetal is a monoalkyl phosphate.

Scientific Research Applications

Esterification with Amino Acids

Glyceraldehyde diethyl acetal has been shown to undergo selective esterification in the 2- and 3-position by various Z-amino acids. This process often results in hydrogenolytic or hydrolytic cleavage of the ester bond (Angrick & Rewicki, 1982).

pH-Sensitive Linkages for Drug Delivery

Acetals, including 3-phosphoglyceraldehyde diethyl acetal, can be used as pH-sensitive linkages in drug delivery. They can undergo hydrolysis at mildly acidic pH, triggering the release of therapeutics selectively in targeted areas such as tumor and inflammatory tissues (Gillies et al., 2004).

Intramolecular Nucleophilic Assistance in Acetal Reactions

Studies on the hydrolysis of acetals, including variants of diethyl acetal, indicate that there is no significant intramolecular nucleophilic assistance in these reactions (Anderson & Capon, 1972).

Asymmetric Spiroacetalization

Acetals are crucial in the catalytic asymmetric formation of spiroacetals, a subgroup of acetals joining two rings. These are important in a broad range of biologically active compounds, including small insect pheromones and complex macrocycles (Čorić & List, 2012).

Acetalization with Zeolites

Acetalization of furfural to form furfural diethyl acetal using commercial zeolites as solid acid catalysts is a potential synthetic strategy for producing derived chemicals (Rubio-Caballero et al., 2014).

Synthesis of Flavor Compounds

3-Methylthiopropionaldehyde diethyl acetal, synthesized from the reaction of 3-methylthiopropional with ethanol and triethyl orthoformate, has applications in flavor synthesis. Its structure and odor characteristics have been extensively studied (Guan et al., 2011).

S-N Transfer and Dual Acetylation in Enzymes

Acetyl phosphate or p-nitrophenyl acetate acetylates a specific cysteine residue in 3-phosphoglyceraldehyde dehydrogenase, demonstrating the enzyme's involvement in acetal chemistry (Park et al., 1966).

properties

Product Name

3-Phosphoglyceraldehyde diethyl acetal

Molecular Formula

C7H17O7P

Molecular Weight

244.18 g/mol

IUPAC Name

(3,3-diethoxy-2-hydroxypropyl) dihydrogen phosphate

InChI

InChI=1S/C7H17O7P/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)

InChI Key

WUTWKLGSMFCXAH-UHFFFAOYSA-N

SMILES

CCOC(C(COP(=O)(O)O)O)OCC

Canonical SMILES

CCOC(C(COP(=O)(O)O)O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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